molecular formula C23H24ClN3O2 B11304053 2-(2-chlorophenoxy)-N-[4-(dimethylamino)benzyl]-N-(pyridin-2-yl)propanamide

2-(2-chlorophenoxy)-N-[4-(dimethylamino)benzyl]-N-(pyridin-2-yl)propanamide

Cat. No.: B11304053
M. Wt: 409.9 g/mol
InChI Key: GPSMNBSORYAJOO-UHFFFAOYSA-N
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Description

2-(2-CHLOROPHENOXY)-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-(PYRIDIN-2-YL)PROPANAMIDE is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a chlorophenoxy group, a dimethylaminophenyl group, and a pyridinyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-CHLOROPHENOXY)-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-(PYRIDIN-2-YL)PROPANAMIDE typically involves multiple steps:

    Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 2-chlorophenol with an appropriate halogenating agent to form 2-chlorophenoxy.

    Coupling with Dimethylaminophenyl: The chlorophenoxy intermediate is then coupled with 4-(dimethylamino)benzyl chloride under basic conditions to form the corresponding benzyl ether.

    Amidation Reaction: The final step involves the reaction of the benzyl ether with 2-pyridinecarboxamide under acidic or basic conditions to form the desired propanamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce various substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe or ligand in biochemical assays.

    Industry: It may be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-CHLOROPHENOXY)-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-(PYRIDIN-2-YL)PROPANAMIDE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chlorophenoxy)-N-(4-methylphenyl)propanamide: Similar structure but lacks the dimethylamino and pyridinyl groups.

    2-(2-Chlorophenoxy)-N-(pyridin-2-yl)propanamide: Similar structure but lacks the dimethylaminophenyl group.

    N-(4-Dimethylaminophenyl)-N-(pyridin-2-yl)propanamide: Similar structure but lacks the chlorophenoxy group.

Uniqueness

The uniqueness of 2-(2-CHLOROPHENOXY)-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-(PYRIDIN-2-YL)PROPANAMIDE lies in its combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. This unique structure could lead to specific interactions with molecular targets, making it valuable for certain applications.

Properties

Molecular Formula

C23H24ClN3O2

Molecular Weight

409.9 g/mol

IUPAC Name

2-(2-chlorophenoxy)-N-[[4-(dimethylamino)phenyl]methyl]-N-pyridin-2-ylpropanamide

InChI

InChI=1S/C23H24ClN3O2/c1-17(29-21-9-5-4-8-20(21)24)23(28)27(22-10-6-7-15-25-22)16-18-11-13-19(14-12-18)26(2)3/h4-15,17H,16H2,1-3H3

InChI Key

GPSMNBSORYAJOO-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N(CC1=CC=C(C=C1)N(C)C)C2=CC=CC=N2)OC3=CC=CC=C3Cl

Origin of Product

United States

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